molecular formula C10H15ClN2O2 B13561456 Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate

Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate

Cat. No.: B13561456
M. Wt: 230.69 g/mol
InChI Key: LRDBSKQCQSAALG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a chloromethyl group, a cyano group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the chloromethyl and cyano groups. The final step involves the esterification with tert-butyl alcohol. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles.

    Oxidation and Reduction: The cyano group can be reduced to amines, while the azetidine ring can undergo oxidation.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, hydrochloric acid for hydrolysis, and various nucleophiles like amines and thiols for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(bromomethyl)-3-cyano-azetidine-1-carboxylate
  • Tert-butyl 3-(iodomethyl)-3-cyano-azetidine-1-carboxylate
  • Tert-butyl 3-(methyl)-3-cyano-azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more suitable for controlled reactions and specific applications .

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate

InChI

InChI=1S/C10H15ClN2O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4,6-7H2,1-3H3

InChI Key

LRDBSKQCQSAALG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCl)C#N

Origin of Product

United States

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